IOX4
Overview
Description
IOX4: is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrazole ring, and a nicotinate ester
Mechanism of Action
Target of Action
IOX4 primarily targets the Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHDs) .
Mode of Action
This compound acts by inhibiting the activity of PHDs. It competes with the 2-oxoglutarate co-substrate at the active site of PHD2 . This inhibition prevents the hydroxylation of HIF-α subunits, a modification that typically signals for their degradation . As a result, HIF-α accumulates in the cell .
Biochemical Pathways
The inhibition of PHDs by this compound affects the HIF pathway. Under normal oxygen conditions, PHDs hydroxylate HIF-α, marking it for degradation. This leads to the accumulation of HIF-α, which can then translocate to the nucleus and activate the transcription of hundreds of genes involved in various processes such as cell growth, apoptosis, and energy metabolism .
Pharmacokinetics
It is noted that this compound is effective at inducing hifα in the mouse brain , suggesting that it may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The primary result of this compound’s action is the upregulation of HIF, leading to the activation of a large set of genes as part of the cellular adaptation to hypoxia . This can have various effects depending on the specific genes activated, but it generally promotes cell survival and adaptation under low oxygen conditions .
Action Environment
The effectiveness of this compound can be influenced by the oxygen levels in the environment. Under hypoxic (low oxygen) conditions, the activity of PHDs is naturally limited, allowing HIF-α to accumulate . Therefore, the impact of this compound may be more pronounced under normoxic (normal oxygen) conditions, where it can inhibit the normally active PHDs and induce a hypoxia-like response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IOX4 typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Construction of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.
Esterification: The final step involves the esterification of the nicotinic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
IOX4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The triazole and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, IOX4 is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole and pyrazole rings are known to exhibit biological activity, and their presence in this compound may contribute to its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)benzoate
- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)pyridine-3-carboxylate
Uniqueness
The uniqueness of IOX4 lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of both triazole and pyrazole rings in a single molecule is relatively rare and contributes to its distinct properties.
Properties
IUPAC Name |
tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQDVNGHZIALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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